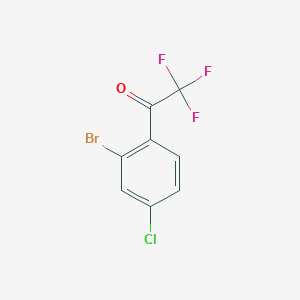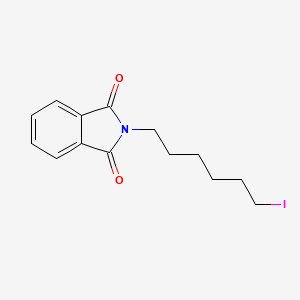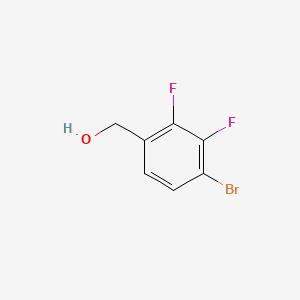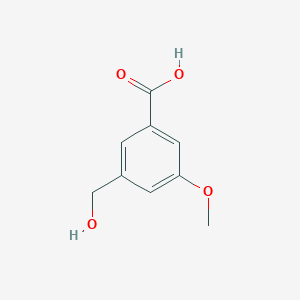![molecular formula C18H20BNO5 B1444679 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- CAS No. 870221-30-0](/img/structure/B1444679.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-
Overview
Description
“1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-” is a type of boronic acid derivative . It is also known as HBpin or Pinacolborane . The empirical formula is C6H13BO2 .
Synthesis Analysis
This compound can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Chemical Reactions Analysis
This compound can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a liquid at 20°C . It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . The refractive index is 1.396 .Scientific Research Applications
Synthesis of Protease Inhibitors
- The compound has been utilized in the synthesis of 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, exhibiting inhibitory activity against serine proteases like thrombin. This application is significant in the development of new therapeutic agents (Spencer et al., 2002).
Synthesis of Boron-Containing Stilbene Derivatives
- Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, showing potential for the creation of new materials for Liquid Crystal Display (LCD) technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Crystal Structure Analysis
- The crystal structure of related 1,3,2-dioxaborolane compounds has been determined, providing insights into the molecular structure and potential applications in material science and chemistry (Seeger & Heller, 1985).
Application in Polymer Synthesis
- The compound has been used in the precision synthesis of polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and regioregularity, applicable in material science and electronics (Yokozawa et al., 2011).
Synthesis of Fluorescent Probes
- A derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB), has been synthesized and used for the sensitive and selective detection of hydrogen peroxide in living cells, highlighting its application in biological research and diagnostics (Nie et al., 2020).
In the Creation of Bright Emission-Tuned Nanoparticles
- The compound has been used in the synthesis of heterodisubstituted polyfluorenes, which resulted in the creation of stable nanoparticles with high fluorescence emission. This has potential applications in bioimaging and sensor technology (Fischer, Baier, & Mecking, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,4,5,5-tetramethyl-2-(2-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane is the benzylic C-H bond of alkylbenzenes . This compound plays a crucial role in the borylation of alkylbenzenes, a process that forms pinacol benzyl boronate .
Mode of Action
4,4,5,5-tetramethyl-2-(2-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, this compound can borylate the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .
Biochemical Pathways
The compound affects the biochemical pathway of alkylbenzenes. It facilitates the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The resulting pinacol benzyl boronate can then be used in further reactions, such as coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its molecular weight (12798) and its physical properties, including its boiling point (42-43 °C/50 mmHg) and density (0.882 g/mL at 25 °C) .
Result of Action
The molecular and cellular effects of 4,4,5,5-tetramethyl-2-(2-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane’s action are primarily seen in its ability to facilitate the borylation of alkylbenzenes . This results in the formation of pinacol benzyl boronate, a compound that can be used in further chemical reactions .
Action Environment
The action, efficacy, and stability of 4,4,5,5-tetramethyl-2-(2-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane are influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool place (2-8°C) to prevent decomposition . Additionally, it should be kept away from heat sources and open flames due to its high flammability .
Biochemical Analysis
Biochemical Properties
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in borylation reactions, where it interacts with enzymes and proteins to facilitate the formation of carbon-boron bonds. This compound is known to interact with palladium catalysts, which are essential for the borylation of alkylbenzenes and other organic molecules . The nature of these interactions involves the coordination of the boron atom with the catalytic site of the enzyme or protein, leading to the formation of stable boronate esters.
Cellular Effects
The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and metabolic fluxes.
Molecular Mechanism
The molecular mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- involves several key steps. At the molecular level, this compound binds to specific biomolecules, such as enzymes and proteins, through its boron atom. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- can change over time. This compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of organic molecules . For example, it can participate in the hydroboration of alkynes and alkenes, leading to the formation of boron-containing intermediates that are further processed by cellular enzymes. These interactions can affect metabolic fluxes and the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For example, it may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein modification and trafficking processes. The precise localization of this compound within cells is essential for understanding its biochemical properties and effects.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)15-7-5-6-8-16(15)23-14-11-9-13(10-12-14)20(21)22/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOIUMIRXNPEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)





![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)
